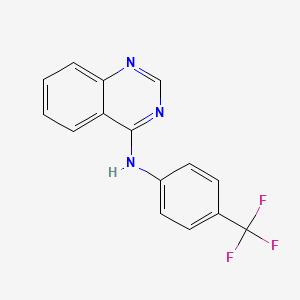

N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine

Description

Properties

CAS No. |

849589-40-8 |

|---|---|

Molecular Formula |

C15H10F3N3 |

Molecular Weight |

289.25 g/mol |

IUPAC Name |

N-[4-(trifluoromethyl)phenyl]quinazolin-4-amine |

InChI |

InChI=1S/C15H10F3N3/c16-15(17,18)10-5-7-11(8-6-10)21-14-12-3-1-2-4-13(12)19-9-20-14/h1-9H,(H,19,20,21) |

InChI Key |

XPRLZMLSEYAJNL-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)NC3=CC=C(C=C3)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reagents and Starting Materials

The synthesis begins with morpholine hydrochloride and anthranilic acid derivatives. The former undergoes substitution with urea under hydrochloric acid to form morpholine-4-carboxamide. Anthranilic acid derivatives (e.g., 2-aminobenzoic acid) serve as the quinazoline backbone precursors.

Synthetic Procedure

-

Morpholine-4-carboxamide Formation : Morpholine hydrochloride reacts with urea in HCl, yielding morpholine-4-carboxamide.

-

Cyclization : The carboxamide reacts with anthranilic acid in acidic conditions, forming 2-(morpholin-4-yl)-3,4-dihydroquinazolin-4(3H)-one.

-

Chlorination : Treatment with phosphorus oxychloride (POCl3) replaces the ketonic group with chlorine, producing 4-chloro-2-(morpholin-4-yl)quinazoline.

-

Amination : Refluxing the chloro derivative with 4-(trifluoromethyl)aniline in benzene substitutes the chlorine, yielding N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine.

Characterization

-

FTIR : Peaks at 1708–1580 cm⁻¹ confirm C=O and C=N stretches.

-

1H NMR : Protons on the morpholine group appear at δ 1.8–3.5 ppm.

-

MS : Molecular ion peaks (M-1, M-2) dominate due to hydrogen atom departures from the heterocyclic ring.

Three-Step Synthesis via Nitroquinazoline Intermediates

Substitution with 4-Chloro-3-(trifluoromethyl)aniline

4-Chloro-7-fluoro-6-nitroquinazoline reacts with 4-chloro-3-(trifluoromethyl)aniline in acetonitrile, yielding (4-chloro-3-trifluoromethyl-phenyl)-(7-fluoro-6-nitro-quinazolin-4-yl)-amine (85.3% yield).

Methoxylation

The fluoro group is replaced with methoxy using sodium hydroxide in methanol, producing (4-chloro-3-trifluoromethyl-phenyl)-(7-methoxy-6-nitro-quinazolin-4-yl)-amine (85.3% yield).

Reduction to Amine

Nitro groups are reduced with hydrazine hydrate and ferric chloride in ethanol, affording this compound (75.4% yield).

Characterization

Transition-Metal-Free SNAr Reaction

Reaction Conditions

ortho-Fluorobenzamides react with amides (e.g., benzamide) in DMSO with Cs2CO3 at 135°C. The base promotes nucleophilic aromatic substitution (SNAr), forming a C–N bond.

Cyclization

Intramolecular cyclization of the intermediate produces the quinazolin-4-one ring, which is subsequently aminated with 4-(trifluoromethyl)aniline.

Characterization

Comparative Analysis of Synthetic Methods

Experimental Optimization and Challenges

Key Parameters Affecting Yield

Chemical Reactions Analysis

Types of Reactions: N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline N-oxides.

Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the quinazoline ring.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products: The major products formed from these reactions include various substituted quinazolines, amines, and N-oxides .

Scientific Research Applications

Anticancer Activity

Quinazoline derivatives, including N-(4-(trifluoromethyl)phenyl)quinazolin-4-amine, have been extensively studied for their anticancer properties. They primarily act as inhibitors of receptor tyrosine kinases, which are crucial in the signaling pathways that regulate cell proliferation and survival.

Key Findings:

- Inhibition of EGFR: Compounds similar to this compound have shown significant inhibition of the epidermal growth factor receptor (EGFR), a common target in cancer therapy. For instance, certain derivatives demonstrated IC50 values as low as 0.096 μM against EGFR, indicating potent activity against cancer cell lines such as MCF7 (breast cancer) and A549 (lung cancer) .

- Dual Inhibition: Recent studies have highlighted the potential of dual inhibitors targeting both EGFR and VEGFR-2, enhancing therapeutic efficacy against various cancers . The molecular hybridization approach has been effective in developing these compounds.

Table 1: Anticancer Activity of Quinazoline Derivatives

| Compound Name | Target | IC50 (μM) | Cancer Type |

|---|---|---|---|

| This compound | EGFR | 0.096 | Breast Cancer (MCF7) |

| Dual Inhibitor X | EGFR/VEGFR-2 | 0.150 | Lung Cancer (A549) |

Antiviral Properties

Quinazoline derivatives have also been explored for their antiviral activities, particularly against influenza and hepatitis C viruses.

Key Findings:

- Influenza Virus: Some quinazoline compounds have exhibited IC50 values below 10 μM against influenza viruses, showcasing their potential as antiviral agents .

- HCV NS3/4A Protease Inhibitors: Certain derivatives have shown remarkable activity against the hepatitis C virus protease, indicating a promising avenue for treatment development .

Antimicrobial Activity

The antimicrobial potential of this compound has been documented in various studies.

Key Findings:

- Broad-Spectrum Activity: Compounds with similar structures have demonstrated significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL .

- Fungal Activity: Some derivatives have also shown antifungal properties against Candida albicans and Penicillium chrysogenum, indicating their versatility in treating infections .

Table 2: Antimicrobial Activity of Quinazoline Derivatives

| Compound Name | Target Microorganism | MIC (µg/mL) |

|---|---|---|

| This compound | Mycobacterium smegmatis | 6.25 |

| Compound Y | Pseudomonas aeruginosa | <10 |

Biological Activity

N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry due to its enhanced biological activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs). This article explores the compound's biological activity, including its mechanisms, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound features a quinazoline core with a trifluoromethyl group attached to the phenyl ring. The presence of the trifluoromethyl group increases the compound's lipophilicity and alters its pharmacokinetic properties, which enhances its biological activity compared to other quinazoline derivatives. The molecular formula is C15H12F3N3, with a molecular weight of approximately 289.25 g/mol.

Research indicates that this compound shows potent inhibitory activity against various receptor tyrosine kinases, which are critical players in signaling pathways related to cancer progression. The compound interacts specifically with the active sites of these kinases, leading to alterations in their phosphorylation states and downstream signaling pathways.

Key Kinases Targeted

- Epidermal Growth Factor Receptor (EGFR)

- Vascular Endothelial Growth Factor Receptor (VEGFR)

- Platelet-Derived Growth Factor Receptor (PDGFR)

Structure-Activity Relationships (SAR)

The trifluoromethyl substitution significantly enhances the biological activity of this compound compared to structurally similar compounds. Below is a comparison table highlighting various quinazoline derivatives and their biological activities:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| N-(4-methylphenyl)quinazolin-4-amine | Methyl instead of trifluoromethyl | Moderate kinase inhibition | Lacks trifluoromethyl's lipophilicity |

| N-(2,6-dichlorophenyl)quinazolin-4-amine | Dichlorophenyl substitution | Potent against specific kinases | Chlorine alters electronic properties |

| N-(phenyl)quinazolin-4-amine | Simple phenyl group | Lower activity compared to trifluoromethyl derivative | No fluorine enhances solubility |

This table illustrates that the trifluoromethyl group confers unique properties that enhance the compound's effectiveness as a kinase inhibitor.

Case Studies and Research Findings

- Inhibition Studies : In vitro studies have demonstrated that this compound exhibits significant inhibitory effects on EGFR, with IC50 values comparable or superior to established inhibitors like gefitinib .

- Cytotoxicity Assessments : The compound has been tested against various cancer cell lines, including MCF7 (breast cancer), A549 (lung cancer), and others, showing promising cytotoxic effects. For instance, it demonstrated an IC50 value of 20.72 nM against A549 cells, indicating its potential as an anticancer agent .

- Mechanistic Insights : Molecular docking studies have revealed that this compound binds effectively within the active sites of target kinases, suggesting a mechanism of action that involves direct competition with ATP for binding sites on these enzymes .

Comparison with Similar Compounds

Comparison with Similar Quinazoline Derivatives

ND-011992 (N-(4-(4-(Trifluoromethyl)phenoxy)phenyl)quinazolin-4-amine)

- Structure: Incorporates a phenoxy linker between the quinazoline and the trifluoromethylphenyl group.

- Activity : Potent inhibitor of cytochrome bd-oxidase in Mycobacterium tuberculosis (MIC ≤0.2–1 µM).

- Limitations : Poor pharmacokinetic properties (e.g., solubility, bioavailability) hinder clinical translation.

N-(3-Chloro-4-fluorophenyl)-7-methoxyquinazolin-4-amine Derivatives

- Structure : Chloro and fluoro substituents on the phenyl ring; methoxy group at the quinazoline 7-position.

- Activity : Demonstrated antitumor activity via kinase inhibition (e.g., EGFR, PI3Kα).

- Advantage : Morpholine or triazole substituents improve solubility and target engagement.

6-Arylquinazolin-4-amines (e.g., 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine)

- Structure : Aryl groups at the 6-position and alkyl/heteroaryl substitutions at the 4-amine.

- Activity : Selective inhibitors of CDC2-like kinases (CLK1/CLK4), with IC₅₀ values <100 nM.

- Key Feature : Thiophene or benzodioxole groups enhance π-π stacking interactions in kinase pockets.

Data Tables: Key Compounds and Properties

Q & A

Q. What synthetic methodologies are commonly employed to synthesize N-(4-(Trifluoromethyl)phenyl)quinazolin-4-amine?

The synthesis typically involves multi-step nucleophilic substitution and cyclization reactions. A representative route includes:

- Step 1 : Cyclization of quinazoline intermediates using dimethylformamide dimethyl acetal (DMF-DMA) to form the quinazolin-4-amine core .

- Step 2 : Substitution at the 4-position of the quinazoline ring with 4-(trifluoromethyl)aniline under basic conditions (e.g., potassium carbonate in DMF) .

- Purification : Column chromatography or recrystallization ensures high purity (>95%), confirmed by LCMS and H/C NMR .

Q. How is the structural integrity of this compound validated?

Key analytical techniques include:

- NMR Spectroscopy : H and C NMR confirm substituent positions and aromatic proton environments (e.g., trifluoromethyl group at δ ~120-130 ppm for F NMR) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] ion) with <5 ppm error .

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding interactions, critical for structure-activity relationship (SAR) studies .

Q. What in vitro assays are used to screen its biological activity?

- Kinase Inhibition Assays : EGFR kinase inhibition is assessed via fluorescence polarization (FP) or ADP-Glo™ assays, with IC values compared to gefitinib .

- Cytotoxicity Testing : MTT or CellTiter-Glo® assays in NSCLC cell lines (e.g., H1975, PC-9) evaluate potency, with EC values correlated to EGFR mutation status (e.g., L858R, T790M) .

Advanced Research Questions

Q. How do structural modifications influence its kinase inhibitory activity?

- Substituent Effects :

- 3D-QSAR Models : CoMFA/CoMSIA analyses correlate steric/electrostatic fields with activity, guiding rational design of derivatives .

Q. How to resolve contradictions in biological activity data across studies?

- Mutation-Specific Sensitivity : Conflicting cytotoxicity data may arise from EGFR mutation heterogeneity. Validate using isogenic cell lines (e.g., transfected with L858R vs. wild-type EGFR) .

- Off-Target Effects : Profiling against kinase panels (e.g., Reaction Biology’s KinaseScan®) identifies non-EGFR targets (e.g., HER2, VEGFR) that may explain discrepancies .

Q. What in vivo models are suitable for evaluating its pharmacokinetics and efficacy?

- Xenograft Models : Subcutaneous NSCLC xenografts (e.g., HCC827) in immunodeficient mice assess tumor regression. Dose optimization (e.g., 25–50 mg/kg, oral) balances efficacy and toxicity .

- Pharmacokinetic Studies : LC-MS/MS quantifies plasma/tissue concentrations, with parameters (AUC, t) compared to reference inhibitors (e.g., erlotinib) .

Q. What strategies optimize its bioavailability and blood-brain barrier (BBB) penetration?

- Solubility Enhancement : Morpholine or PEG-based side chains improve aqueous solubility (>50 µM in PBS) without compromising EGFR affinity .

- BBB Permeability : LogP values <3 and polar surface area <90 Å are targeted via substituent modification (e.g., replacing trifluoromethyl with smaller halogens) .

Q. How to elucidate its mechanism of action at the molecular level?

- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding modes in EGFR’s ATP-binding pocket, highlighting interactions (e.g., hydrogen bonds with Met793) .

- Cryo-EM/Co-crystallization : Resolves ligand-receptor complexes at <2.5 Å resolution, validating docking predictions and guiding SAR refinements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.